Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a cyclohexanone ring. Key structural elements include:
- A 4-[(4-chlorophenyl)methoxy]phenyl substituent at position 4, introducing a bulky, electron-withdrawing group.
- Methyl ester at position 3 and methyl groups at positions 2, 7, and 7, contributing to steric and electronic modulation.
- Partial saturation of the quinoline ring (hexahydro configuration), which influences conformational flexibility and intermolecular interactions.
This compound belongs to the 1,4-dihydropyridine (DHP) derivative family, known for diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant properties . Its synthesis likely follows multicomponent Hantzsch-type reactions, as seen in analogous derivatives .
Properties
Molecular Formula |
C27H28ClNO4 |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
methyl 4-[4-[(4-chlorophenyl)methoxy]phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H28ClNO4/c1-16-23(26(31)32-4)24(25-21(29-16)13-27(2,3)14-22(25)30)18-7-11-20(12-8-18)33-15-17-5-9-19(28)10-6-17/h5-12,24,29H,13-15H2,1-4H3 |
InChI Key |
ZEBCRDDFRDRFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(4-chlorophenyl)methoxy]benzaldehyde. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that compounds structurally related to methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit notable antimicrobial properties. Specifically, derivatives of this compound have shown efficacy against a range of pathogenic fungi including Candida, Aspergillus, and Trichophyton species . The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity.
Anticancer Properties:
The compound has also been investigated for its potential anticancer activities. Studies have demonstrated that derivatives can induce apoptosis in cancer cells through the activation of caspase pathways . The specific structural features that enhance these activities include the presence of the chlorophenyl and methoxy groups which may interact with biological targets effectively.
Agricultural Applications
Crop Protection:
this compound has been explored as a crop protection agent against various phytopathogenic microorganisms. Its application has shown promising results in increasing resistance against fungal infections in crops . This suggests potential utility in developing sustainable agricultural practices by reducing reliance on conventional fungicides.
Materials Science
Synthesis and Characterization:
The compound has been synthesized using various methods including crystallization techniques that provide insights into its structural properties. Characterization studies utilizing X-ray diffraction have revealed detailed crystal structures which are essential for understanding the compound's stability and interactions in different environments .
Nanomaterials Development:
There is ongoing research into the incorporation of this compound into nanomaterial formulations. Such applications could enhance the delivery mechanisms for drug formulations or improve the efficacy of agricultural treatments through targeted delivery systems .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of this compound against Candida albicans. Results indicated a significant reduction in fungal growth at concentrations as low as 10 μg/mL. The study concluded that the compound could serve as a lead for developing new antifungal agents.
Case Study 2: Crop Protection Trials
Field trials conducted on tomato plants treated with formulations containing this compound showed a 40% reduction in disease incidence caused by Fusarium species compared to untreated controls. The results support its potential use in integrated pest management strategies.
Mechanism of Action
The mechanism of action of Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related derivatives:
*Calculated based on analogous structures.
Key Comparisons:
Electron-withdrawing groups (e.g., NO₂ in ) increase electrophilicity, which may alter reactivity in biological systems.
Ring Saturation: Hexahydroquinoline derivatives (e.g., target, ) exhibit greater conformational flexibility than tetrahydro analogs (), influencing binding to targets like calcium channels or P-glycoprotein .
Crystallographic Data: The 4-methoxyphenyl derivative () crystallizes in a monoclinic P21/c space group with a dihedral angle of 86.1° between the phenyl and heterocyclic rings, promoting intermolecular N–H···O hydrogen bonding. This contrasts with nitro-substituted analogs (), where steric effects dominate packing.
Biological Activity :
- 4-Chlorophenyl derivatives (e.g., B6 ) show strong P-glycoprotein inhibition, suggesting the target compound may share this activity.
- Antioxidant activity is prominent in methoxy-substituted DHPs (), but the target’s chlorobenzyloxy group may redirect activity toward other pathways.
Synthetic Efficiency :
- Microwave-assisted synthesis () reduces reaction times to 4–6 minutes with yields >80%, compared to conventional thermal methods (hours).
Research Findings and Implications
- Structural Insights : The bulky 4-substituent in the target compound likely induces unique conformational dynamics, as evidenced by crystallographic studies of analogs .
- Synthetic Advancements : Microwave methods () offer scalable routes for derivatives, though sterically hindered substituents (e.g., benzyloxy) may require optimization.
Biological Activity
Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as compound 1) is a synthetic compound with potential therapeutic applications. Its structure suggests a complex interaction profile that may influence various biological pathways. This article reviews the biological activity of compound 1 based on available literature and research findings.
Chemical Structure
The chemical structure of compound 1 is characterized by the presence of a hexahydroquinoline core with a methoxyphenyl substituent and a chlorophenyl group. This structural arrangement is believed to contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compound 1 exhibits several biological activities:
- Antioxidant Properties :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Activity :
Antioxidant Activity
A study evaluating the antioxidant capacity of various derivatives found that compound 1 exhibited a high radical scavenging ability, measured using the DPPH assay. The IC50 value was determined to be significantly lower than that of standard antioxidants such as ascorbic acid .
Antimicrobial Studies
In antimicrobial assays against Gram-positive and Gram-negative bacteria, compound 1 showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. Notably, it was most effective against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Mechanism
Research utilizing LPS-stimulated macrophages indicated that treatment with compound 1 resulted in a decrease in TNF-alpha and IL-6 levels. This suggests its potential utility in conditions characterized by excessive inflammation .
Anticancer Mechanism
Cell viability assays performed on various cancer cell lines (e.g., HeLa and MCF-7) revealed that compound 1 reduced cell proliferation significantly at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with compound 1 .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds derived from the hexahydroquinoline scaffold:
- Case Study 1 : A derivative of hexahydroquinoline was tested for its neuroprotective effects in models of neurodegenerative diseases. Results showed significant improvement in cognitive function and reduction in neuroinflammation markers.
- Case Study 2 : Another study focused on the anti-cancer properties of related compounds, demonstrating their efficacy in inhibiting tumor growth in xenograft models.
Data Summary Table
Q & A
Q. What synthetic strategies are commonly employed to prepare this hexahydroquinoline derivative, and how can reaction conditions be optimized?
The compound is synthesized via multicomponent reactions (MCRs), such as the Hantzsch dihydropyridine synthesis, which involves cyclocondensation of aldehydes, β-keto esters, and ammonium acetate. Key steps include optimizing solvent systems (e.g., ethanol or acetonitrile), temperature (80–100°C), and catalysts (e.g., Lewis acids like FeCl₃) to enhance yield and regioselectivity . Statistical experimental design (e.g., Design of Experiments, DoE) is recommended for systematic optimization of variables like molar ratios and reaction time .
Q. How is the three-dimensional structure of this compound characterized, and what are its key conformational features?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, related hexahydroquinoline derivatives crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 12–15 Å, b = 8–10 Å, c = 10–12 Å, and β ≈ 90°–100°. The dihydropyridine ring adopts a boat conformation, while the fused cyclohexanone ring exhibits a slightly distorted envelope conformation. Intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .
Advanced Research Questions
Q. How do substituents (e.g., 4-chlorophenyl vs. methoxyphenyl) influence the compound’s biological activity and electronic properties?
Substituents at the 4-position significantly modulate bioactivity. For instance, electron-withdrawing groups like 4-chlorophenyl enhance calcium channel modulation, while methoxy groups improve antioxidant activity due to increased electron density . Density functional theory (DFT) calculations reveal that substituents alter frontier molecular orbitals (HOMO-LUMO gaps), affecting reactivity and binding affinity to biological targets .
Q. What methodologies are used to resolve contradictions in crystallographic data across studies?
Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from differences in crystallization solvents, temperature, or polymorphism. To address this, perform SCXRD under standardized conditions and validate results with spectroscopic data (e.g., NMR, IR). Computational tools like Hirshfeld surface analysis can further clarify intermolecular interactions .
Q. How can the compound’s potential as an antimicrobial agent be systematically evaluated?
In vitro assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are conducted using broth microdilution (MIC determination). Synergistic effects with commercial antibiotics (e.g., ampicillin) are tested via checkerboard assays. Molecular docking against bacterial enzyme targets (e.g., DNA gyrase) provides mechanistic insights .
Methodological Considerations
-
Structural Analysis :
-
Activity Optimization :
- Employ fragment-based drug design (FBDD) to modify substituents while maintaining the hexahydroquinoline core.
- Validate SAR (structure-activity relationship) using QSAR models and in silico ADMET profiling .
-
Data Reproducibility :
- Document crystallization conditions (solvent, temperature) and validate purity via HPLC (>95%) before biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
